

# An In-depth Technical Guide to Boc-D-Aza-OH (CHA)

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## Compound of Interest

Compound Name: Boc-D-Aza-OH (CHA)

Cat. No.: B6302483

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This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of **Boc-D-Aza-OH (CHA)**, a key reagent in bioconjugation and drug discovery.

## Core Chemical Properties

**Boc-D-Aza-OH (CHA)**, systematically named (2R)-2-[(tert-butoxycarbonyl)amino]-3-azidopropanoic acid cyclohexylammonium salt, is a versatile building block widely utilized in peptide synthesis and click chemistry. The presence of a Boc protecting group allows for controlled, stepwise reactions, while the azido group enables highly specific and efficient conjugation through azide-alkyne cycloaddition reactions. The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling properties.

## Physicochemical Data

Quantitative data for **Boc-D-Aza-OH (CHA)** and a related compound are summarized in the table below for comparative analysis.

Property	Value for Boc-D-Aza-OH (CHA)	Value for Boc-D-alanine (for comparison)
Molecular Formula	C <sub>14</sub> H <sub>27</sub> N <sub>5</sub> O <sub>4</sub>	C <sub>8</sub> H <sub>15</sub> NO <sub>4</sub>
Molecular Weight	329.40 g/mol [1][2]	189.2 g/mol [3]
CAS Number	2098496-96-7[1][2]	7764-95-6[3]
Appearance	White to off-white powder[3]	White to off-white powder[3]
Melting Point	Data not available	75 - 85 °C[3]
Solubility	Soluble in organic solvents (e.g., DMF, DCM)[4]; Insoluble in water[5]	Soluble in organic solvents; Insoluble in water[5]
Storage	Store at -20°C[2]	Store at 0 - 8 °C[3]

## Structural Information

The chemical structure of **Boc-D-Aza-OH (CHA)** is fundamental to its reactivity. The key functional groups are the Boc-protected amine, the carboxylic acid (as a cyclohexylammonium salt), and the azide.

**Figure 1:** Chemical structure of **Boc-D-Aza-OH (CHA)**.

## Experimental Protocols

Detailed methodologies for the synthesis and application of **Boc-D-Aza-OH (CHA)** are provided below. These protocols are based on established procedures for similar compounds and reactions.

## Synthesis of N-Boc-β-azido-D-alanine

The synthesis of the core molecule, N-Boc-β-azido-D-alanine, can be achieved from a suitable starting material like Boc-D-serine. A common route involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide source.

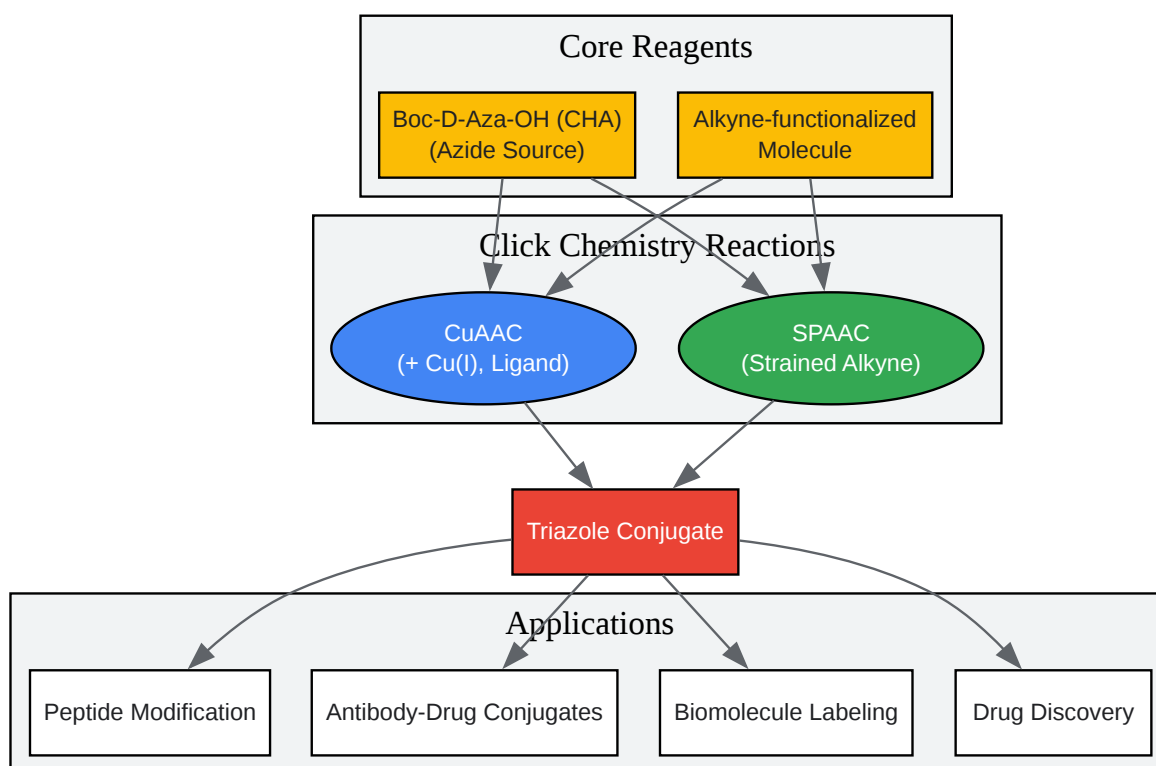
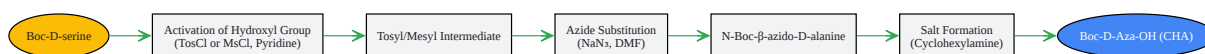
Materials:

- Boc-D-serine
- Tosyl chloride or Mesyl chloride
- Pyridine or Triethylamine
- Sodium azide ( $\text{NaN}_3$ )
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Cyclohexylamine

#### Procedure:

- Activation of the hydroxyl group: Dissolve Boc-D-serine in DCM and cool to  $0^\circ\text{C}$ . Add pyridine or triethylamine, followed by the dropwise addition of tosyl chloride or mesyl chloride. Stir the reaction at  $0^\circ\text{C}$  for 1-2 hours and then at room temperature overnight.
- Work-up: Wash the reaction mixture with 1M HCl, saturated  $\text{NaHCO}_3$ , and brine. Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to obtain the tosylated or mesylated intermediate.
- Azide substitution: Dissolve the intermediate in DMF and add sodium azide. Heat the mixture to  $60\text{--}80^\circ\text{C}$  and stir for several hours until the reaction is complete (monitored by TLC).
- Isolation of the azido acid: Cool the reaction mixture, add water, and extract with EtOAc. Wash the combined organic layers with water and brine. Dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate to yield N-Boc- $\beta$ -azido-D-alanine.

- Salt formation: Dissolve the crude N-Boc- $\beta$ -azido-D-alanine in a suitable solvent like diethyl ether or EtOAc. Add one equivalent of cyclohexylamine and stir. The **Boc-D-Aza-OH (CHA)** salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.



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